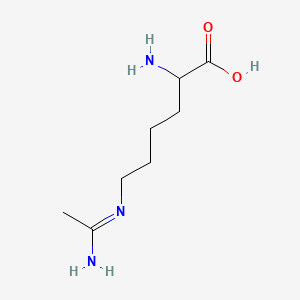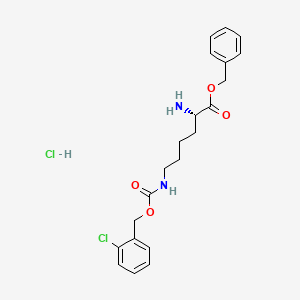
H-D-Thr(tBu)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Ergogenic Supplements
H-D-Thr(tBu)-OH, a derivative of H-D-Thr(tBu)-OMe.HCl, has been commercially used as an ergogenic supplement . These supplements are designed to enhance physical performance, stamina, or recovery. They are often used by athletes and those involved in fitness activities .
Treatment of Huntington’s Disease
H-D-Thr(tBu)-OMe.HCl could potentially be used in the treatment of Huntington’s Disease (HD). HD is a neurodegenerative disorder characterized by neurodegeneration, particularly in the striatum and cortex . The disease usually appears in mid-life and includes cognitive deficits and motor disturbances that progress over time .
Nanotechnology in Medicine
Nanotechnology could be a promising field for the application of H-D-Thr(tBu)-OMe.HCl. For instance, it could be used to improve the transport of drugs through the blood-brain barrier (BBB) in the treatment of diseases like HD . This could increase the bioavailability and slow-release of macromolecular drugs in the central nervous system .
Genetic Research
The compound could also be used in genetic research, particularly in studies related to diseases caused by genetic mutations like HD . It could potentially help in understanding the effects of mutant proteins on cellular proteostasis, axonal transport, transcription, translation, mitochondrial, and synaptic function .
Propriétés
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














